o-Phenacylbenzoic acid
Description
Historical Perspectives in Aromatic Carboxylic Acid Chemistry
The journey into the world of aromatic carboxylic acids began in the 16th century with the discovery of benzoic acid from gum benzoin. newworldencyclopedia.org However, it was the pioneering work in the 19th and early 20th centuries that truly laid the groundwork for understanding these compounds. The Friedel-Crafts reaction, discovered in 1877, became a cornerstone for the synthesis of aromatic ketones and, by extension, keto-substituted carboxylic acids. rsc.org Early research into related compounds, such as o-benzoylbenzoic acid, which could be prepared by the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), provided crucial insights into the reactivity of aromatic systems. google.comcdnsciencepub.comcdnsciencepub.comacs.org These early methods, while effective, often required harsh conditions and stoichiometric amounts of catalysts like aluminum chloride.
The synthesis of o-phenacylbenzoic acid itself has historical roots in the manipulation of substituted toluenes. One of the established methods involves the dimetalation of ortho-toluic acid followed by condensation with an aromatic ester. tandfonline.com This approach highlights the developing understanding of organometallic reagents and their application in selective C-C bond formation. The reduction of related lactones, such as 3-benzoylphthalide, has also been shown to yield this compound, demonstrating the intricate chemical relationships between these cyclic and open-chain structures. manupropria-pens.ch
Evolution of Nomenclature for 2-(2-Oxo-2-phenylethyl)benzoic Acid
The naming of chemical compounds is a dynamic process that reflects the evolving principles of structural chemistry. The compound at the heart of this article is a prime example of this evolution. While its systematic IUPAC name is 2-(2-oxo-2-phenylethyl)benzoic acid , it is also widely known by its common name, This compound . tandfonline.com
Historically, the nomenclature was tied to its perceived synthetic precursors. It was formerly referred to as α-benzoyl-o-toluic acid , a name that suggests a conceptual origin from o-toluic acid. tandfonline.com This older naming convention provides a glimpse into the earlier methods of chemical classification, which were often based on functional groups and parent structures.
The adoption of systematic nomenclature, as outlined by the International Union of Pure and Applied Chemistry (IUPAC), has provided a more rigorous and unambiguous system for naming chemical structures. qmul.ac.uk The IUPAC name, 2-(2-oxo-2-phenylethyl)benzoic acid, precisely describes the connectivity of the atoms, indicating a benzoic acid molecule substituted at the ortho (position 2) with a phenacyl group (a two-carbon chain with a carbonyl adjacent to a phenyl ring). The continued use of the common name, this compound, in literature and chemical catalogs speaks to its historical prevalence and convenience. beilstein-archives.orgcymitquimica.com
Contemporary Significance in Organic Synthesis and Chemical Research
In modern organic chemistry, this compound and its derivatives have emerged as valuable and versatile intermediates, particularly in the synthesis of heterocyclic compounds. These scaffolds are of significant interest due to their presence in many biologically active molecules and pharmaceuticals.
A primary application of this compound is its use as a precursor for the synthesis of isocoumarins . The intramolecular cyclization of this compound, often facilitated by acid catalysis, leads to the formation of 3-phenylisocoumarin. tandfonline.com Isocoumarins are a class of lactones that exhibit a wide range of biological activities. nih.gov
Furthermore, derivatives of this compound are instrumental in the construction of nitrogen-containing heterocycles. For instance, the corresponding benzonitrile, 2-(2-oxo-2-phenylethyl)benzonitrile, can be synthesized and subsequently used to produce 1-aminoisoquinolines through a domino nucleophilic addition and intramolecular cyclization with amines, mediated by reagents like trimethylaluminum (B3029685) (Me₃Al). beilstein-archives.orgd-nb.infonih.govbeilstein-journals.orgcuny.edu This method provides a powerful tool for creating a library of substituted isoquinolines, some of which have shown potential as antitumor agents.
The versatility of this compound is also demonstrated in its use to prepare isoquinolones , another important class of heterocyclic compounds. nih.govorganic-chemistry.orgrug.nlrsc.org Additionally, it has been employed in the synthesis of fused ring systems, such as benzazine derivatives . google.com The reactivity of both the carboxylic acid and the ketone functional groups allows for a variety of chemical transformations, making it a key starting material for complex molecular architectures. scacademysci.org
Below are interactive tables summarizing the key properties of this compound and its applications in the synthesis of various heterocyclic compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Oxo-2-phenylethyl)benzoic acid | tandfonline.comqmul.ac.uk |
| Common Name | This compound | tandfonline.combeilstein-archives.orgcymitquimica.com |
| CAS Number | 2881-31-4 | beilstein-archives.orgcymitquimica.com |
| Molecular Formula | C₁₅H₁₂O₃ | archive.org |
| Molecular Weight | 240.26 g/mol | archive.org |
| Melting Point | 162-163 °C | manupropria-pens.ch |
| Appearance | Needles | archive.org |
| Solubility | Soluble in hot ethanol/water | tandfonline.comarchive.org |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Characteristic Features | Source(s) |
| ¹H NMR | Aromatic protons (multiplet), Methylene (B1212753) protons (singlet, ~4.9 ppm), Carboxylic acid proton (broad singlet) | oregonstate.edu |
| IR | C=O stretch (ketone), C=O stretch (carboxylic acid), O-H stretch (carboxylic acid dimer, broad) | libretexts.org |
| Mass Spec | Molecular ion peak (M+) at m/z 240, fragmentation pattern corresponding to loss of water, CO, COOH, and cleavage of the phenacyl group. | lehigh.edu |
Table 3: Synthetic Applications of this compound and Its Derivatives
| Starting Material | Reagent(s) | Product Class | Reference(s) |
| This compound | Sulfuric acid, Acetic acid | Isocoumarins | tandfonline.com |
| 2-(2-Oxo-2-phenylethyl)benzonitrile | Amines, Me₃Al | 1-Aminoisoquinolines | beilstein-archives.orgd-nb.infonih.govbeilstein-journals.orgcuny.edu |
| This compound | Ethylenediamine, o-Phenylenediamine (B120857) | Tricyclic products (Benzazines) | google.com |
| This compound esters | Hydrazine (B178648) derivatives | 2,3-Benzodiazepin-1-ones | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenacylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPCDOOBNXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182998 | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-31-4 | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluic acid, alpha-benzoyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenacylbenzoic acid | |
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| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |
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Synthetic Methodologies for O Phenacylbenzoic Acid
Traditional Synthetic Routes
Traditional methods for the synthesis of o-phenacylbenzoic acid have long been established and are frequently employed in laboratory settings. These routes often rely on fundamental organic reactions, providing a solid foundation for the construction of the target molecule.
Condensation Reactions in the Synthesis of this compound
Condensation reactions are a cornerstone of organic synthesis, involving the combination of two molecules with the elimination of a small molecule, such as water. In the context of this compound synthesis, this can involve the reaction of a derivative of o-toluic acid with a benzoic acid derivative. For instance, the enolate of an o-toluic acid ester can react with a benzoyl halide in a nucleophilic acyl substitution reaction. This process, while fundamental, sets the stage for more advanced, higher-yielding condensation methodologies.
Friedel-Crafts Acylation Approaches to this compound Structures
Friedel-Crafts acylation is a classic and routinely used method for the preparation of o-phenacylbenzoic acids. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic compound. In a common approach for synthesizing the this compound core structure, benzene (B151609) or a related aromatic compound is acylated with homophthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
The reaction proceeds through the formation of an acylium ion from the anhydride, which then attacks the benzene ring. The AlCl₃-catalyzed reaction of benzene with homophthalic anhydride can yield a mixture of products, including the desired 2-phenacylbenzoic acid. The reaction conditions, particularly the molar ratio of the catalyst, can influence the product distribution. An excess of the AlCl₃ catalyst may favor the formation of byproducts. nih.gov Various other catalysts have been explored for Friedel-Crafts acylations, including other Lewis acids and solid acid catalysts, to improve yields and simplify purification. wikipedia.orgorganic-chemistry.org For instance, the use of chloroaluminate ionic liquids has been reported to give high yields in related acylations. google.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Benzene | Homophthalic Anhydride | AlCl₃ | Benzene (excess) | 25 | 0.5 | 2-Phenacylbenzoic acid, 2-Benzoylphenylacetic acid, Isobenzalphthalide | Mixture |
| Benzene | Homophthalic Anhydride | AlCl₃ | 1,2-Dichloroethane | 25 | 0.5 | 2-Phenacylbenzoic acid, 2-Benzoylphenylacetic acid, Isobenzalphthalide | Mixture |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | 2 | Acetanisole | Full Conversion |
| Benzene | Phthalic Anhydride | Chloroaluminate ionic liquid | - | - | - | o-Benzoylbenzoic acid | 88.4 |
Table 1: Representative examples of Friedel-Crafts acylation reactions for the synthesis of this compound and related structures. TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid.
Ozonolysis and Rearrangement Pathways to this compound
Alternative, though less common, preparative procedures for this compound include ozonolysis and rearrangement reactions. nih.gov Ozonolysis involves the cleavage of a carbon-carbon double bond by ozone. The synthesis of this compound via this route would likely start from a 2-phenyl-1H-indene derivative. Ozonolysis of the double bond within the five-membered ring, followed by an oxidative workup, would cleave the ring to form the desired keto-acid structure. The generally accepted mechanism for ozonolysis proceeds through a molozonide intermediate, which rearranges to a more stable ozonide (a trioxolane). wikipedia.org Subsequent workup determines the final products, with oxidative workup yielding carboxylic acids and ketones. masterorganicchemistry.comorganic-chemistry.org
Rearrangement pathways offer another synthetic avenue. Specifically, the rearrangement and subsequent saponification of indenone oxides have been cited as a method to produce o-phenacylbenzoic acids. nih.gov An indenone oxide is an epoxide of an indenone. Under acidic conditions, the epoxide ring can be opened. This process involves the protonation of the epoxide oxygen, followed by a nucleophilic attack or rearrangement. A plausible mechanism involves the acid-catalyzed opening of the epoxide ring to form a carbocation, which then undergoes a rearrangement (a type of pinacol rearrangement) to form the final keto-acid product upon hydrolysis. byjus.comlibretexts.orgpressbooks.pub
Advanced Synthetic Approaches to this compound
More contemporary methods for the synthesis of this compound offer improvements in terms of yield, regioselectivity, and substrate scope. These advanced approaches often utilize organometallic reagents or refined condensation strategies.
Metalation-Based Syntheses (e.g., Dilithiated o-Toluic Acid Condensations)
A significant advancement in the synthesis of this compound and its derivatives involves the use of metalated intermediates. Specifically, the dimetalation of o-toluic acid with a strong base, such as lithium diisopropylamide (LDA), generates a dilithiated intermediate. wikipedia.org This dianion, with negative charges on both the carboxylate and the methyl group, can then act as a potent nucleophile.
The condensation of this dilithiated o-toluic acid with a variety of aromatic esters provides a direct and efficient route to new substituted 2-(2-oxo-2-phenylethyl)benzoic acids. wikipedia.org This method is advantageous as it allows for the introduction of a wide range of substituents on the phenacyl moiety by simply varying the aromatic ester used in the condensation step.
| o-Toluic Acid Derivative | Aromatic Ester | Base | Solvent | Product |
| o-Toluic acid | Methyl benzoate | LDA | THF | This compound |
| o-Toluic acid | Methyl p-anisate | LDA | THF | 2-(4-Methoxy-phenacyl)benzoic acid |
| o-Toluic acid | Methyl p-chlorobenzoate | LDA | THF | 2-(4-Chloro-phenacyl)benzoic acid |
| o-Toluic acid | Methyl 1-naphthoate | LDA | THF | 2-(1-Naphthoylmethyl)benzoic acid |
Table 2: Examples of substituted o-phenacylbenzoic acids synthesized via the condensation of dilithiated o-toluic acid with various aromatic esters.
Claisen-Type Condensations in this compound Synthesis
Claisen-type condensations represent another important class of reactions for the formation of this compound. nih.gov The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgchemistrysteps.com The classic Claisen condensation results in a β-keto ester. byjus.commasterorganicchemistry.comorganic-chemistry.org
In the context of this compound synthesis, a "crossed" Claisen condensation could be envisioned. This would involve the reaction of an enolizable ester (derived from o-toluic acid) with a non-enolizable ester (such as a benzoate ester). The reaction is initiated by the deprotonation of the α-carbon of the o-toluic acid ester by a strong base (like sodium ethoxide or LDA) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester, which upon hydrolysis would give the final this compound product. The success of such crossed Claisen condensations often depends on the careful choice of reactants and reaction conditions to avoid self-condensation of the enolizable ester. byjus.comorganic-chemistry.org
Optimization of Synthetic Yields and Purity for this compound
The synthesis of this compound is most commonly achieved through the aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts acylation of benzene with homophthalic anhydride. The optimization of this reaction is a multifaceted process, involving the careful control of several key parameters, including catalyst concentration, reactant stoichiometry, reaction temperature, and duration.
The temperature and duration of the reaction also play a pivotal role in directing the reaction towards the desired product. For instance, conducting the reaction at a controlled temperature of 50°C for 0.5 hours with a specific molar ratio of reactants and catalyst has been shown to produce a notable yield of this compound. However, variations in these conditions can significantly alter the product ratios.
The following data tables, derived from experimental findings, illustrate the impact of varying reaction parameters on the yield of this compound and its co-products.
Table 1: Effect of Catalyst and Benzene Ratio on Product Yield at 50°C for 0.5 hours
| Run | AlCl₃ / Homophthalic Anhydride (molar ratio) | Benzene / Homophthalic Anhydride (molar ratio) | Total Yield (%) | Yield of this compound (%) |
| 1 | 2.5 | 50 | 45 | 11 |
| 2 | 3.0 | 50 | 66 | 18 |
| 3 | 3.5 | 50 | 79 | 22 |
Table 2: Effect of Reaction Time and Temperature on Product Yield
| Run | AlCl₃ / Homophthalic Anhydride (molar ratio) | Benzene / Homophthalic Anhydride (molar ratio) | Temperature (°C) | Time (hr) | Total Yield (%) | Yield of this compound (%) |
| 4 | 3.5 | 50 | 25 | 0.5 | 55 | 15 |
| 5 | 3.5 | 50 | 60 | 0.5 | 85 | 19 |
| 6 | 3.5 | 50 | 50 | 1.0 | 82 | 21 |
Further research into alternative Lewis acid catalysts, solvent systems, and reaction methodologies could pave the way for even more efficient and selective syntheses of this compound, ultimately improving its availability for various applications. The purification of the crude product, typically involving techniques such as recrystallization from appropriate solvents, is another critical step in obtaining this compound of high purity. The choice of solvent is crucial to ensure effective removal of byproducts while minimizing the loss of the desired compound.
Chemical Reactivity and Transformation Pathways of O Phenacylbenzoic Acid
Intramolecular Cyclization Reactions of o-Phenacylbenzoic Acid
The proximate positioning of the carboxylic acid and the ketone's methylene (B1212753) and carbonyl carbons allows for a variety of intramolecular cyclization reactions, leading to the formation of fused ring systems. These transformations are typically promoted by acidic or dehydrating conditions.
Formation of Isocoumarin (B1212949) Derivatives
One of the most characteristic reactions of this compound is its conversion into isocoumarin derivatives. Under the action of strong dehydrating acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the molecule undergoes an intramolecular cyclization.
The reaction proceeds via an acid-catalyzed intramolecular acylation. The carboxylic acid is protonated, activating the carbonyl carbon towards nucleophilic attack by the enol form of the adjacent phenacyl ketone. Subsequent dehydration leads to the formation of a stable, six-membered lactone ring, yielding 3-phenylisocoumarin. This transformation is a direct application of the principle of using strong acids to promote condensation reactions by removing water. mdpi.com
Cyclization to Isoquinolinone and Quinolizinone Systems
By introducing a nitrogen source, this compound can be guided towards the synthesis of nitrogen-containing heterocycles like isoquinolinones. The reaction of 2-acylbenzoic acids with ammonia (B1221849) or primary amines can yield isoquinolinone structures. researchgate.net In this pathway, the ketone carbonyl of this compound first condenses with ammonia or an amine to form an imine or enamine intermediate. The nitrogen nucleophile of this intermediate then attacks the carboxylic acid group, leading to an intramolecular cyclization and dehydration to form the corresponding 3-phenylisoquinolin-1(2H)-one. This process effectively replaces the oxygen atom of the lactone (isocoumarin) with a nitrogen atom to form a lactam.
While the synthesis of isoquinolinones is a plausible pathway, the formation of quinolizinone systems from this compound is less direct and would require more complex multi-step synthetic strategies.
Other Heterocyclic Annulations from this compound
The reactivity of this compound extends to the formation of other heterocyclic systems through annulation, which is the formation of a new ring onto an existing one. A notable example is the reaction with hydrazine (B178648) (H₂NNH₂). thieme-connect.de
In this reaction, hydrazine acts as a binucleophile. The two nitrogen atoms of hydrazine react with the two electrophilic centers of this compound: the ketone carbonyl and the carboxylic acid carbonyl. This double condensation reaction results in the formation of a six-membered di-nitrogen heterocyclic ring fused to the benzene (B151609) ring, producing a 4-phenyl-1,2-dihydrophthalazin-1-one, which belongs to the pyridazinone class of compounds. This cyclocondensation is a common strategy for synthesizing pyridazines and related heterocycles from 1,4-dicarbonyl compounds or their equivalents, such as γ-keto acids. thieme-connect.de
Intermolecular Reactions of this compound
In addition to forming rings within a single molecule, this compound can also engage in reactions where its functional groups interact with external reagents.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines)
The ketone carbonyl group of this compound is susceptible to nucleophilic attack by nitrogen-containing compounds like hydrazine and its derivatives. libretexts.org In a simple intermolecular reaction, hydrazine reacts with the ketone to form a hydrazone. libretexts.orglibretexts.org This reaction is a standard condensation where the oxygen atom of the ketone is replaced by a =N-NH₂ group, with the elimination of a water molecule. khanacademy.org
Unlike the annulation reaction described in section 3.1.3, this intermolecular condensation can be controlled to occur selectively at the ketone group without involving the carboxylic acid, particularly under milder conditions. The resulting product is o-(1-(hydrazono)-2-phenylethyl)benzoic acid. Such hydrazones are stable compounds and can serve as intermediates for further synthesis. nih.govnih.gov
Esterification and Carboxylic Acid Group Reactivity
The carboxylic acid group of this compound undergoes typical reactions characteristic of this functional group, most notably esterification. The Fischer esterification is a common method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgresearchgate.net The reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. adamcap.comyoutube.com
The purpose of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. organic-chemistry.org A variety of alcohols and acid catalysts can be employed for this transformation. researchgate.net
| Alcohol | Acid Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Methanol | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | adamcap.com |
| Ethanol | Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | researchgate.net |
| Various Alcohols | p-Toluenesulfonic acid (p-TsOH) | Reflux with azeotropic removal of water | organic-chemistry.org |
| Various Alcohols | Hydrochloric Acid (HCl) | Generated in-situ from acetyl chloride | researchgate.net |
| Benzyl Alcohol | Ionic Liquid-Supported Acid | Solvent-free, microwave irradiation | researchgate.net |
Rearrangement Reactions Involving this compound Structures
The most prominent rearrangement reaction involving the this compound structure is its intramolecular cyclization to form a stable phthalide (B148349) ring system. This reaction can be considered a structural rearrangement where the open-chain keto-acid is transformed into a bicyclic lactone.
This transformation is driven by the thermodynamic stability of the resulting five-membered lactone ring fused to the benzene ring. The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbonyl carbon of the phenacyl group, typically after its reduction to a hydroxyl group.
While this compound itself does not possess the requisite 1,2-dicarbonyl moiety for a classic benzilic acid rearrangement, its structural framework is primed for this intramolecular cyclization, which represents its principal rearrangement pathway. The synthesis of various substituted phthalides from γ-keto acids is a well-established synthetic strategy, underscoring the favorability of this reaction. For example, 2-(naphthoyl)benzoic acid condenses with various phenols in the presence of concentrated sulfuric acid to form substituted phthalides ijsr.net.
The cyclization can be catalyzed by acids, which protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the carboxylic acid.
| Reactant | Reaction Type | Driving Force | Product |
| This compound | Intramolecular Cyclization (Lactonization) | Formation of a stable 5-membered lactone ring | 3-Phenyl-3-hydroxyphthalide |
This table summarizes the primary rearrangement pathway for this compound, highlighting the intramolecular nature of the transformation.
Derivatives and Analogs of O Phenacylbenzoic Acid
Structural Modifications and Analog Design
The core structure of o-phenacylbenzoic acid, featuring a benzoic acid moiety connected to a phenacyl group, presents multiple sites for structural modification. Analog design strategies typically focus on introducing substituents to either of the two aromatic rings or altering the ketone and carboxylic acid functionalities. These modifications influence the molecule's steric and electronic properties, which in turn can modulate its chemical reactivity and biological activity.
One area of interest has been the exploration of 2-benzoylbenzoic acid derivatives as potential sweetening agents. For instance, the analog 2-(4-methoxybenzoyl)benzoic acid has been identified as a sweet compound. acs.org This discovery has prompted the synthesis and tasting of numerous other analogs to establish structure-activity relationships. acs.org The design of these analogs involves systematic modifications, such as altering the substituents on the benzoyl group or the benzoic acid ring, to understand how these changes impact the sensory properties of the molecule.
Key structural modifications in the design of these analogs include:
Substitution on the benzoyl ring: Introducing various functional groups (e.g., methoxy, hydroxy) at different positions of the phenyl ring of the phenacyl group. acs.org
Substitution on the benzoic acid ring: Modifying the substitution pattern on the benzoic acid portion of the molecule.
These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for a desired activity, guiding the design of novel and more potent analogs.
Synthesis of Substituted o-Phenacylbenzoic Acids
The synthesis of substituted o-phenacylbenzoic acids is most commonly achieved through the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640). This versatile reaction allows for the introduction of a wide range of substituents onto the phenacyl moiety. The choice of the substituted benzene and the reaction conditions can be tailored to yield the desired product.
For example, the reaction of phthalic anhydride with 1,2-dimethoxybenzene (B1683551) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields a mixture of 2-(2,3-dimethoxybenzoyl)benzoic acid and its regioisomer. acs.org Similarly, the acylation of 1,3-dimethoxybenzene (B93181) with phthalic anhydride produces 2-(2,4-dimethoxybenzoyl)benzoic acid. acs.org
A general procedure for this synthesis involves dissolving phthalic anhydride in a suitable dry solvent, such as dichloromethane, and adding a Lewis acid. The substituted benzene is then added dropwise, and the reaction mixture is stirred to completion. An acidic workup followed by extraction and purification yields the desired substituted this compound. acs.org
The following table summarizes the synthesis of several substituted this compound derivatives via Friedel-Crafts acylation:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Phthalic anhydride | 1,2-Dimethoxybenzene | AlCl₃ | 2-(2,3-Dimethoxybenzoyl)benzoic acid |
| Phthalic anhydride | 1,3-Dimethoxybenzene | AlCl₃ | 2-(2,4-Dimethoxybenzoyl)benzoic acid |
| Phthalic anhydride | Anisole | AlCl₃ | 2-(4-Methoxybenzoyl)benzoic acid |
Another synthetic approach involves the hydrolysis of substituted 3,3-diphenylphthalides in the presence of a lower alkanoic acid and water to produce substituted 2-benzoylbenzoic acids. google.com
Transformation Products as Key Synthetic Intermediates
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds and chromogenic materials. google.com The presence of both a ketone and a carboxylic acid functional group allows for a variety of subsequent chemical transformations.
One significant application of substituted 2-benzoylbenzoic acids is in the preparation of phthalide (B148349) color formers. google.com These compounds are synthesized by reacting the 2-benzoylbenzoic acid derivative with various aniline (B41778) derivatives, aromatic heterocyclic nitrogen compounds (such as indoles, pyrroles, and carbazoles), or diphenylamine (B1679370) derivatives. google.com This reaction provides a versatile, one-step method to a wide array of phthalide color formers from a single intermediate. google.com
Furthermore, the transformation of this compound can lead to the formation of benzimidazole (B57391) derivatives. The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a well-established method for synthesizing 2-substituted benzimidazoles. researchgate.net While not a direct transformation of the entire this compound molecule, the carboxylic acid moiety can participate in cyclization reactions with appropriate binucleophiles to form heterocyclic systems. The general principle involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, which can be derived from or be an analog of this compound, to form the benzimidazole core. researchgate.net
The versatility of this compound as a synthetic intermediate is highlighted by the diverse range of compounds that can be accessed through its transformation. These transformation products are of interest in various fields, including dye chemistry and materials science.
Mechanistic Investigations of O Phenacylbenzoic Acid Reactions
Reaction Mechanism Elucidation for Cyclization Processes
The intramolecular cyclization of o-phenacylbenzoic acid is a key transformation that typically yields 3-phenylisocoumarin, a heterocyclic compound with various applications. The mechanism of this process, particularly under acidic conditions, has been a subject of detailed investigation.
The generally accepted mechanism for the acid-catalyzed cyclization involves several key steps. Initially, the carbonyl oxygen of the ketone functionality is protonated by an acid catalyst, such as sulfuric acid. This protonation significantly enhances the electrophilicity of the ketonic carbon. The carboxylic acid group, specifically the hydroxyl oxygen, then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable, six-membered lactone ring of the 3-phenylisocoumarin.
An alternative pathway that has been considered involves the initial protonation of the carboxylic acid's carbonyl group. However, due to the delocalization of the lone pair of electrons on the hydroxyl oxygen, the carbonyl carbon of a carboxylic acid is generally less electrophilic than that of a ketone. uomustansiriyah.edu.iqmdpi.com Therefore, the protonation and subsequent attack at the ketonic carbonyl is the more favored pathway.
The formation of the enol form of the ketone under acidic conditions can also play a role. Enolization would increase the nucleophilicity of the alpha-carbon, but the primary cyclization pathway is believed to proceed through the nucleophilic attack of the carboxylic acid group.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Protonation of the ketonic carbonyl oxygen by an acid catalyst. | Protonated ketone |
| 2 | Intramolecular nucleophilic attack by the carboxylic acid's hydroxyl oxygen. | Tetrahedral intermediate |
| 3 | Proton transfer and subsequent elimination of a water molecule. | Oxonium ion |
| 4 | Deprotonation to yield the final product. | 3-Phenylisocoumarin |
Studies on Nucleophilic and Electrophilic Pathways
The reactivity of this compound is dictated by the presence of two key functional groups: a carboxylic acid and a ketone. These groups provide both nucleophilic and electrophilic centers within the same molecule, leading to a rich and complex chemistry.
Nucleophilic Pathways: The primary nucleophilic center in this compound is the hydroxyl oxygen of the carboxylic acid group. As discussed in the cyclization mechanism, this oxygen can attack the electrophilic carbonyl carbon of the ketone. Under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate anion. This anion is a more potent nucleophile and can participate in various substitution and addition reactions.
Electrophilic Pathways: The molecule possesses two primary electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid. uomustansiriyah.edu.iq Resonance effects make the carbonyl carbon of a carboxylic acid less electrophilic than that of a ketone. mdpi.com The partial positive charge on the ketonic carbonyl carbon is more pronounced, making it the primary site for nucleophilic attack. uomustansiriyah.edu.iq
Studies comparing the reactivity of these two centers have confirmed that external nucleophiles will preferentially attack the ketonic carbonyl. For instance, reactions with reducing agents will selectively reduce the ketone to a secondary alcohol while leaving the carboxylic acid group intact under appropriate conditions.
| Reaction Type | Attacking Species | Electrophilic Center | Product Type |
|---|---|---|---|
| Intramolecular Cyclization | Carboxylic acid (-OH) | Ketone Carbonyl (C=O) | Lactone (Isocoumarin) |
| Nucleophilic Addition | External Nucleophile (e.g., Grignard reagent) | Ketone Carbonyl (C=O) | Tertiary Alcohol |
| Reduction | Hydride (e.g., NaBH4) | Ketone Carbonyl (C=O) | Secondary Alcohol |
| Esterification | Alcohol (in the presence of acid) | Carboxylic Acid Carbonyl (C=O) | Ester |
Role of Catalysis in this compound Transformations
Catalysis is instrumental in controlling the reaction pathways and rates of transformations involving this compound. Both Brønsted and Lewis acids have been employed to facilitate its reactions, with each playing a distinct role in activating the molecule.
Brønsted Acid Catalysis: Brønsted acids, which are proton donors, are most commonly used to catalyze the intramolecular cyclization of this compound to 3-phenylisocoumarin. byjus.comquora.com As previously detailed, the protonation of the ketonic carbonyl group by a Brønsted acid like sulfuric acid or triflic acid is the crucial first step in the cyclization mechanism. researchgate.netresearchgate.net The acid catalyst enhances the electrophilicity of the carbonyl carbon, thereby facilitating the intramolecular nucleophilic attack by the carboxylic acid. The choice of Brønsted acid and the reaction conditions can influence the yield and purity of the resulting isocoumarin (B1212949).
Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, can also play a significant role in the reactions of this compound. A Lewis acid can coordinate to the carbonyl oxygen of either the ketone or the carboxylic acid, thereby increasing the electrophilicity of the respective carbonyl carbon. nih.govjackwestin.com In the context of cyclization, a Lewis acid can promote the reaction in a manner similar to a Brønsted acid by activating the ketone carbonyl.
Furthermore, Lewis acids can be utilized to mediate other transformations. For example, in Friedel-Crafts type reactions where the aromatic ring of the phenacyl group acts as a nucleophile, a Lewis acid catalyst is essential for activating the electrophile. While less common for the standard cyclization, the strategic use of Lewis acids can open up alternative reaction pathways for this compound and its derivatives.
The distinction between Brønsted and Lewis acid catalysis lies in the mode of activation. Brønsted acids directly protonate the substrate, while Lewis acids coordinate to it. byjus.comquora.com The choice between the two depends on the specific transformation desired and the compatibility of the substrate and reagents with the catalytic system.
| Catalyst Type | Mode of Action | Primary Application in this compound Chemistry | Example Catalyst |
|---|---|---|---|
| Brønsted Acid | Proton donation to an atom (typically oxygen). byjus.comquora.com | Catalysis of intramolecular cyclization to 3-phenylisocoumarin. | Sulfuric Acid (H₂SO₄) researchgate.net |
| Lewis Acid | Acceptance of an electron pair from a Lewis basic site (e.g., carbonyl oxygen). nih.govjackwestin.com | Activation of carbonyl groups for nucleophilic attack. | Aluminum Chloride (AlCl₃) |
Applications of O Phenacylbenzoic Acid in Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The utility of o-phenacylbenzoic acid as a versatile building block, or synthon, stems from the presence of its distinct functional groups. researchgate.netresearchgate.net These reactive centers—the carboxylic acid and the ketone—can participate in a variety of chemical reactions, either independently or in concert, allowing for the construction of intricate molecular architectures. researchgate.netresearchgate.net This versatility makes 2-acylbenzoic acids, including the phenacyl derivative, valuable starting materials for synthesizing complex structures like phthalides and isochromanones. researchgate.netresearchgate.net
The strategic placement of the functional groups enables intramolecular reactions, facilitating the formation of cyclic compounds. This inherent reactivity is exploited by organic chemists to design efficient synthetic routes that can build up molecular complexity in a controlled manner. The ability to act as a precursor to diverse molecular frameworks underscores its importance as a foundational element in modern synthetic chemistry. researchgate.netresearchgate.net
Precursor in Heterocyclic Chemistry
Heterocyclic compounds are fundamental to medicinal and materials chemistry, and this compound is a key precursor for their synthesis. researchgate.netresearchgate.net Its structure is particularly well-suited for constructing fused ring systems containing nitrogen and oxygen. A variety of important heterocyclic classes can be synthesized from 2-acylbenzoic acids. researchgate.net
Key heterocyclic scaffolds synthesized from 2-acylbenzoic acids include:
Phthalides: These are bicyclic structures that form the core of several natural products.
Isochromanones: This class of compounds is present in many bioactive molecules. researchgate.net
Isoindolines and Isoindolinones: These nitrogen-containing heterocycles are prevalent in pharmaceuticals. researchgate.net
Phthalazinones: These bicyclic nitrogen heterocycles are known for their pharmacological activities. researchgate.net
Quinolones: A well-known class of compounds with broad applications. researchgate.net
Isoindolobenzoxazinones: These complex heterocycles can be synthesized through cascade reactions involving 2-acylbenzoic acids. researchgate.net
The synthesis of these structures often involves catalyst-free cascade reactions or acid/base-steered cyclizations, highlighting the efficiency and atom economy of using this compound as a starting material. researchgate.net
| Heterocycle Class | Synthetic Approach | Significance |
|---|---|---|
| Isoindolobenzoxazinones | One-pot reaction with isatoic anhydrides steered by p-toluenesulfonic acid (TsOH). researchgate.net | Complex, multi-ring systems with potential biological activity. |
| Phthalides | Tandem C-O and C-C bond formation via reaction with alcohols. researchgate.net | Core units in various drugs and bioactive compounds. researchgate.netresearchgate.net |
| Isoindolinones | Reaction with chlorosulfonyl isocyanate leading to intramolecular cyclization. researchgate.net | Scaffolds for potent enzyme inhibitors. researchgate.net |
| Phthalazinones | Condensation reactions with hydrazine (B178648) derivatives. | Important pharmacophores in medicinal chemistry. researchgate.net |
Intermediate in the Synthesis of Specific Pharmaceutical and Agrochemical Scaffolds
The heterocyclic compounds derived from this compound are not merely chemical curiosities; they are crucial scaffolds for the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The molecular frameworks synthesized from this precursor often exhibit significant biological activity, making it a valuable intermediate in the drug discovery and development process.
For instance, novel isoindolinones synthesized from 2-benzoylbenzoic acid derivatives have demonstrated potent inhibitory activity against several key metabolic enzymes. researchgate.net These enzymes include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease therapies, and α-glycosidase, an enzyme associated with type-2 diabetes. researchgate.net Furthermore, these compounds have shown inhibition of carbonic anhydrase I and II, enzymes linked to conditions like glaucoma and epilepsy. researchgate.net
This demonstrates that this compound serves as a key intermediate for producing heterocyclic systems with predefined biological targets. Its role is pivotal in building the core structures that can be further modified and optimized to create new therapeutic agents. The versatility of this starting material allows for the generation of diverse libraries of bioactive compounds, accelerating the search for new drugs and agrochemicals. researchgate.net
| Derived Scaffold | Biological Target/Application | Therapeutic Area |
|---|---|---|
| Isoindolinones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition. researchgate.net | Alzheimer's Disease. researchgate.net |
| α-Glycosidase Inhibition. researchgate.net | Type-2 Diabetes Mellitus. researchgate.net | |
| Isoindolinone Derivatives | Carbonic Anhydrase I & II (hCA I & hCA II) Inhibition. researchgate.net | Glaucoma, Epilepsy. researchgate.net |
Advanced Characterization and Spectroscopic Analysis of O Phenacylbenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For o-phenacylbenzoic acid, these methods are instrumental in identifying its characteristic structural features.
FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent feature is the broad O-H stretching vibration from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. core.ac.ukyoutube.com The presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions contributes to the broadening of this peak. core.ac.uk
Two strong carbonyl (C=O) stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹ for aromatic acids, while the ketone C=O stretch is expected at a slightly lower wavenumber, approximately 1685 cm⁻¹, due to conjugation with the phenyl ring. youtube.comresearchgate.net Aromatic C=C stretching vibrations from both phenyl rings are expected to produce several sharp bands in the 1600-1450 cm⁻¹ region. frontiersin.org Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group would appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and around 960-900 cm⁻¹, respectively.
Expected FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Weak/Not Observed | Broad, Strong (FTIR) |
| Aromatic | C-H Stretch | 3100-3000 | 3100-3000 | Medium-Strong |
| Aliphatic | C-H Stretch | 3000-2850 | 3000-2850 | Medium |
| Carboxylic Acid | C=O Stretch | ~1700 | ~1700 | Very Strong |
| Ketone | C=O Stretch | ~1685 | ~1685 | Strong |
| Aromatic | C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium | Strong (FTIR) |
| Aromatic Ring | Ring Breathing | Weak | ~1000 | Strong (Raman) |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 | Weak | Broad, Medium (FTIR) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show several distinct signals. The carboxylic acid proton (-COOH) is expected to be the most downfield signal, typically appearing as a broad singlet above 10 ppm, due to its acidic nature and hydrogen bonding. docbrown.info The aromatic protons on the two phenyl rings would resonate in the 7.0-8.2 ppm region. Due to the substitution patterns, these aromatic signals would likely appear as complex multiplets. The methylene (B1212753) protons (-CH₂-) situated between the ketone and the benzene (B151609) ring are diastereotopic and would be expected to appear as a singlet around 4.0-4.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals would be expected. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 165-175 ppm. docbrown.info The ketone carbonyl carbon is also highly deshielded and would be found further downfield, around 190-200 ppm. The aromatic carbons would resonate between 125-140 ppm, with the carbon attached to the carboxylic acid group (ipso-carbon) appearing at the lower end of this range. docbrown.info The methylene carbon (-CH₂-) would give a signal in the aliphatic region, likely between 40-50 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-175 |
| Ketone (C=O) | N/A | 190-200 |
| Aromatic (Ar-H) | 7.0-8.2 (multiplets) | 125-140 |
| Methylene (-CH₂-) | ~4.0-4.5 (singlet) | 40-50 |
Electronic Spectroscopy (UV-Vis, Fluorescence)
UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and conjugation.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic systems. Benzoic acid itself typically shows two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band (or E2-band) around 270-280 nm. rsc.org The presence of the phenacyl group introduces another conjugated system (the benzoyl group), which would be expected to cause a red shift (shift to longer wavelengths) and an increase in the molar absorptivity of these bands. The spectrum would likely exhibit strong absorption maxima below 300 nm, corresponding to π→π* transitions within the aromatic rings and the carbonyl groups. rsc.org
Fluorescence Spectroscopy: While many aromatic carboxylic acids are fluorescent, the efficiency can be influenced by factors like solvent, pH, and substitution. The benzophenone (B1666685) moiety (a component of the phenacyl group) is known to be a photosensitizer. Upon excitation at its absorption maxima, this compound may exhibit fluorescence, though intersystem crossing to the triplet state can sometimes compete with and quench fluorescence. If fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption maximum, providing a characteristic profile that could be used for quantitative analysis.
Expected Electronic Spectroscopy Data for this compound
| Technique | Parameter | Expected Wavelength Range (nm) | Transition Type |
|---|---|---|---|
| UV-Vis | Absorption Maximum (λmax) | ~230-250 and ~270-290 | π→π* |
| Fluorescence | Emission Maximum (λem) | >300 (if fluorescent) | Emission from S₁ state |
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula of this compound is C₁₅H₁₂O₃, corresponding to a monoisotopic mass of 240.0786 g/mol . nih.gov
In electrospray ionization (ESI), a common soft ionization technique, the compound would be readily observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Predicted m/z values for common adducts are crucial for identification. nih.gov For example, the protonated molecule would have an m/z of approximately 241.0859, while the sodium adduct [M+Na]⁺ would be found at m/z 263.0678. nih.gov
Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, this compound would undergo characteristic fragmentation. Likely fragmentation pathways would include the loss of water (-18 Da) from the molecular ion, the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da), and cleavage at the C-C bond between the methylene and ketone groups. docbrown.infofu-berlin.de The formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 is a highly probable and diagnostically significant fragmentation pathway. fu-berlin.de
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Form | Predicted m/z |
|---|---|
| [M+H]⁺ | 241.08592 |
| [M+Na]⁺ | 263.06786 |
| [M+K]⁺ | 279.04180 |
| [M+NH₄]⁺ | 258.11246 |
| [M-H]⁻ | 239.07136 |
| Data Source: PubChem CID 76147 nih.gov |
Theoretical and Computational Studies of O Phenacylbenzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of organic molecules. These methods can elucidate the distribution of electrons within a molecule, which in turn governs its chemical behavior. For o-phenacylbenzoic acid, DFT calculations would be crucial in understanding the influence of the phenacyl and carboxyl groups on the electronic properties of the benzene (B151609) ring.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Other quantum chemical descriptors that can be calculated to predict reactivity include:
Electron Affinity (A): The energy released when an electron is added to a neutral molecule.
Ionization Potential (I): The energy required to remove an electron from a neutral molecule.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron accepting ability |
| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and kinetic stability |
| Ionization Potential | I | 6.5 to 7.5 | Energy to lose an electron |
| Electron Affinity | A | 1.5 to 2.5 | Energy change upon gaining an electron |
| Electronegativity | χ | 4.0 to 5.0 | Electron attracting tendency |
| Chemical Hardness | η | 2.25 to 2.75 | Resistance to deformation of electron cloud |
| Electrophilicity Index | ω | 3.0 to 4.0 | Propensity to accept electrons |
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics, solvation, and interactions with other molecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.
In the context of this compound, MD simulations can be employed to:
Analyze Conformational Preferences: The flexibility of the phenacyl group relative to the benzoic acid moiety can be explored to identify the most stable conformations in different environments.
Study Solvation Effects: By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can investigate the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding.
Investigate Self-Association: For substituted benzoic acids, MD simulations can reveal the propensity for dimerization or the formation of other aggregates in solution, which can be crucial for understanding crystallization processes.
The following table outlines the types of interactions and properties that can be investigated for this compound using MD simulations.
| Simulation Focus | Key Properties Investigated | Potential Insights for this compound |
|---|---|---|
| Conformational Analysis | Dihedral angle distributions, potential energy surfaces | Identification of low-energy conformers and barriers to rotation. |
| Solvation Studies | Radial distribution functions, hydrogen bond analysis | Understanding how solvent molecules arrange around the carboxylic acid and ketone functionalities. |
| Intermolecular Interactions | Binding free energies, interaction energies | Quantifying the strength of interactions with other molecules, such as active sites of enzymes or surfaces. |
| Aggregation Behavior | Cluster analysis, intermolecular distances | Predicting the formation of dimers or larger aggregates in solution. |
Computational Predictions of Reaction Pathways and Mechanistic Insights
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is vital for understanding reaction kinetics and selectivity. For this compound, computational methods can be used to predict the pathways of its various chemical transformations.
For example, the intramolecular cyclization of this compound to form lactones or other heterocyclic systems can be investigated. DFT calculations can be used to locate the transition state structures for each step of a proposed mechanism. The calculated activation barriers can then be used to determine the most favorable reaction pathway.
Key aspects of reaction pathways that can be computationally predicted include:
Transition State Geometries: The molecular structure at the highest point of the energy barrier.
Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Intermediates: The structures of any stable or metastable species formed during the reaction.
The following table provides an example of how computational data could be presented for a hypothetical reaction of this compound.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
|---|---|---|---|
| Step 1: Proton Transfer | Intramolecular proton transfer from the carboxylic acid to the ketone. | 15 - 20 | 5 - 10 |
| Step 2: Cyclization | Nucleophilic attack of the carboxylate on the protonated ketone. | 10 - 15 | -20 to -25 |
| Step 3: Dehydration | Elimination of a water molecule to form the final product. | 20 - 25 | -5 to -10 |
Advanced Computational Methodologies in this compound Research
Beyond standard DFT and MD simulations, a range of advanced computational methodologies can be applied to gain deeper insights into the behavior of this compound. These methods can address more complex phenomena such as the influence of the environment on reaction pathways and the accurate prediction of spectroscopic properties.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of reactions in large systems, such as enzymes or in solution. A small, reactive part of the system (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanics method, while the rest of the environment is described using a more computationally efficient molecular mechanics force field.
Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on-the-fly" using quantum mechanics, rather than relying on pre-parameterized force fields. This allows for the simulation of chemical reactions and other processes that involve the breaking and forming of chemical bonds.
Advanced Solvation Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent on the electronic structure and reactivity of the solute.
These advanced methods provide a more accurate and detailed picture of the chemical and physical properties of this compound in realistic environments.
Future Research Directions in O Phenacylbenzoic Acid Chemistry
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of o-phenacylbenzoic acid exist, there is a continuous demand for more efficient, atom-economical, and environmentally benign synthetic routes. Future research in this area could focus on several promising strategies.
One avenue of exploration involves the development of novel C-H activation methodologies. Transition-metal-catalyzed direct C-H functionalization of benzoic acid derivatives has emerged as a powerful tool in organic synthesis. Future work could target the direct phenacylation of the ortho C-H bond of benzoic acid, potentially offering a more direct and step-economical route compared to traditional multi-step sequences.
Another promising direction lies in the exploration of photochemical or electrochemical methods. These techniques can offer unique reactivity and selectivity profiles, potentially enabling the synthesis of this compound and its derivatives under mild conditions and with reduced waste generation. For instance, light-mediated radical reactions could provide new pathways for the introduction of the phenacyl group.
Furthermore, the development of biocatalytic approaches could offer a green and highly selective alternative. Engineered enzymes could potentially catalyze the specific ortho-phenacylation of benzoic acid, taking advantage of the inherent selectivity of biological catalysts.
A notable existing pathway involves the use of dilithiated ortho-toluic acid, which can be condensed with aromatic esters to furnish substituted o-phenacylbenzoic acids. beilstein-journals.org Future research could build upon this by expanding the scope of both the lithiated species and the ester coupling partners, as well as optimizing reaction conditions to improve yields and functional group tolerance.
Development of New Catalytic Transformations
The reactivity of this compound makes it an excellent substrate for a variety of catalytic transformations, leading to the formation of diverse heterocyclic scaffolds. Future research should focus on the development of novel catalytic systems that can expand the scope and efficiency of these transformations.
A key area for development is the catalytic cyclodehydration of this compound to form 3-phenylisocoumarin. While this transformation can be achieved using strong acids, the development of milder and more selective catalytic systems, such as those based on transition metals or Lewis acids, would be highly beneficial. For example, rhodium(III)-catalyzed C–H activation and annulation of benzoic acids with various coupling partners has proven to be a versatile method for the synthesis of isocoumarins. scilit.com Applying and adapting such catalytic systems specifically for the intramolecular cyclization of this compound could lead to more efficient and functional group-tolerant syntheses of 3-phenylisocoumarin and its derivatives.
Furthermore, the development of enantioselective catalytic transformations of this compound is a significant and largely unexplored area. Chiral catalysts could be employed to control the stereochemistry of reactions involving the carbonyl group or the active methylene (B1212753) unit, leading to the synthesis of enantioenriched products with potential biological activity.
The exploration of tandem or domino reactions starting from this compound is another promising avenue. A single catalyst could orchestrate a sequence of transformations, rapidly building molecular complexity from a simple starting material. For instance, a catalytic system could promote an initial cyclization followed by a subsequent cross-coupling reaction in a one-pot fashion.
Advanced Mechanistic and Computational Probing
A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced mechanistic and computational studies can provide invaluable insights into reaction pathways, transition states, and the factors governing selectivity.
Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in situ spectroscopic monitoring, to elucidate the mechanisms of key reactions. For example, detailed kinetic analysis of the acid-catalyzed cyclization of this compound could reveal the rate-determining step and the role of the acid catalyst.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for probing reaction mechanisms at the molecular level. ccspublishing.org.cn DFT calculations can be used to map out potential energy surfaces, identify transition state structures, and calculate activation barriers for different reaction pathways. ccspublishing.org.cn For instance, computational studies could be employed to investigate the tautomeric equilibrium of this compound, which may exist in equilibrium with its cyclic lactol tautomer, and how this equilibrium influences its reactivity. Similar computational studies have been used to understand the tautomerism in related systems, providing a framework for such investigations.
Furthermore, computational modeling can be used to design new catalysts with enhanced activity and selectivity. By understanding the catalyst-substrate interactions at a molecular level, it is possible to rationally modify the catalyst structure to improve its performance. For example, DFT calculations could be used to screen different ligands for a transition metal catalyst to identify those that would promote a desired transformation of this compound with high efficiency.
Diversification of Synthetic Applications
This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds. Future research should aim to further diversify its synthetic applications, leading to the creation of novel molecular architectures with potential applications in materials science and medicinal chemistry.
A significant application of this compound is in the synthesis of isocoumarins, a class of compounds with diverse biological activities. scilit.com Future work could focus on expanding the library of substituted 3-phenylisocoumarins derived from this compound and evaluating their biological properties. Palladium-catalyzed methods have been effectively used for the synthesis of isocoumarins from o-iodobenzoic acid and terminal alkynes, showcasing a potential strategy that could be adapted. nih.gov
Beyond isocoumarins, this compound can serve as a precursor to a range of other fused-ring systems. rsc.org For example, reactions with nitrogen-containing nucleophiles could lead to the synthesis of isoquinolones and other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. researchgate.netresearchgate.netmdpi.com The development of new synthetic methodologies to access these compounds from this compound is a promising area of research.
The application of this compound in multicomponent reactions is another exciting direction. By combining this compound with two or more other reactants in a single synthetic operation, it is possible to rapidly generate complex molecules with high efficiency. This approach could lead to the discovery of novel scaffolds with interesting chemical and biological properties.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for o-Phenacylbenzoic acid?
Methodological Answer:
- Reaction Optimization : Vary parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DOE) to balance yield and purity .
- Characterization : Include NMR (¹H/¹³C), IR, and melting point analysis in the main manuscript. For purity, report HPLC/GC-MS data in supplementary materials .
- Reproducibility : Document all procedural details (e.g., stirring time, purification steps) to enable replication .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Artifact Analysis : Check for solvent impurities or tautomeric equilibria affecting peak splitting in NMR .
- Supplementary Techniques : Use X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) for definitive confirmation .
Q. What stability studies are critical for this compound under varying storage conditions?
Methodological Answer:
Q. Which spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?
Methodological Answer:
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- UV-Vis Spectroscopy : Validate with a calibration curve in relevant solvents, noting molar absorptivity variations .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
Q. What strategies address discrepancies between experimental and predicted LogP values for this compound?
Methodological Answer:
Q. How can researchers mechanistically explain unexpected byproducts in this compound derivatization?
Methodological Answer:
Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
Q. How do environmental factors influence the photodegradation kinetics of this compound?
Methodological Answer:
- Light Source Calibration : Use solar simulators with AM1.5G filters to mimic natural UV exposure .
- Kinetic Modeling : Fit degradation data to pseudo-first-order or Langmuir-Hinshelwood models .
Data Management and Reproducibility
Q. What metadata standards ensure traceability in this compound research datasets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
